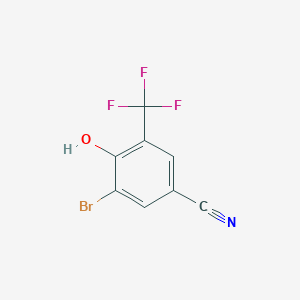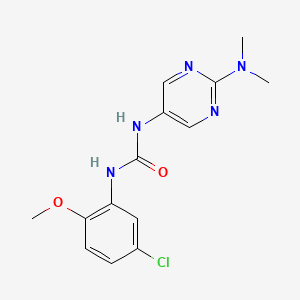
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H3BrF3NO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” consists of a benzene ring substituted with a bromo group, a hydroxy group, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H .Physical And Chemical Properties Analysis
“3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile” is a solid substance at room temperature . It has a molecular weight of 250.02 . The compound has a boiling point of 257°C at 760 mmHg .Applications De Recherche Scientifique
Photosynthesis Research : One study investigated the effects of 3,5-disubstituted 4-hydroxy-benzonitriles, including compounds like bromoxynil, on photosynthesis in spinach and wheat. These compounds showed significant differences in effectiveness, even at the chloroplast level, and influenced CO2 fixation in greening wheat seedlings. The study suggests these compounds can alter energy migration conditions and the ultrastructure of chloroplasts, resembling shade-adapted chloroplasts (Szigeti, Tóth, & Paless, 1982).
Material Sciences : In the field of material sciences, a study focused on synthesizing novel phthalocyanines using a compound structurally similar to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile. These phthalocyanines exhibited significant electrochemical and spectroelectrochemical properties, suggesting potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).
Medicinal Chemistry : A compound structurally related to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, PF-998425, was synthesized as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum. This compound demonstrated in vivo potency and selectivity with minimal systemic side effects, highlighting its potential in dermatological applications (Li et al., 2008).
Herbicide Analysis : Another study developed a high-performance liquid chromatography method for analyzing benzonitrile herbicides, including bromoxynil, a compound similar to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile. This method aids in diagnosing acute poisoning cases involving these herbicides (Flanagan & Ruprah, 1989).
Cancer Research : A study synthesized a family of iron(II)-cyclopentadienyl compounds, including derivatives of 4-hydroxybenzonitrile, showing strong activity against colorectal and triple negative breast cancer cells. These results suggest potential applications in cancer treatment (Pilon et al., 2020).
Microbial Degradation and Environmental Fate : The environmental fate of benzonitrile herbicides, closely related to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, was addressed in a study focusing on their microbial degradation. This research is crucial for understanding the persistence and breakdown of such compounds in soil and subsurface environments (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Battery Technology : A study explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high-voltage lithium-ion batteries, demonstrating its potential to improve cyclic stability and capacity retention (Huang et al., 2014).
Photodynamic Therapy : Research into a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including those with structural similarities to 3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile, showed high singlet oxygen quantum yield. This property is significant for photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-6-2-4(3-13)1-5(7(6)14)8(10,11)12/h1-2,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINIBKGLARTUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-(trifluoromethyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2931364.png)
![2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2931366.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2931373.png)
![3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2931376.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2931378.png)
![(E)-N-ethyl-3-(furan-2-yl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2931380.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)

![isoxazol-5-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2931384.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)